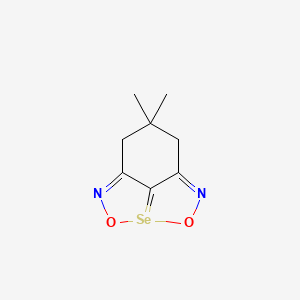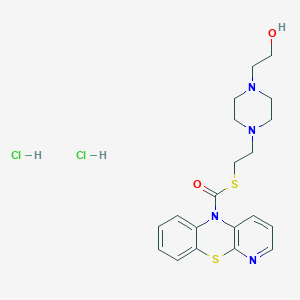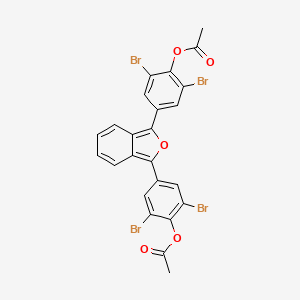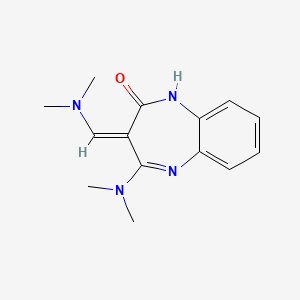
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes dimethylamino groups and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazepine precursors with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual dimethylamino groups and the specific arrangement of atoms within the benzodiazepine core differentiate it from other benzodiazepines, potentially leading to unique interactions with biological targets and varied therapeutic effects.
属性
CAS 编号 |
87295-93-0 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC 名称 |
(3Z)-4-(dimethylamino)-3-(dimethylaminomethylidene)-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C14H18N4O/c1-17(2)9-10-13(18(3)4)15-11-7-5-6-8-12(11)16-14(10)19/h5-9H,1-4H3,(H,16,19)/b10-9- |
InChI 键 |
VSXKZWMVPXBGBV-KTKRTIGZSA-N |
手性 SMILES |
CN(C)/C=C/1\C(=O)NC2=CC=CC=C2N=C1N(C)C |
规范 SMILES |
CN(C)C=C1C(=O)NC2=CC=CC=C2N=C1N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


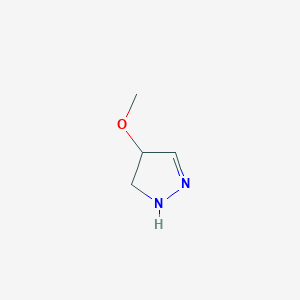
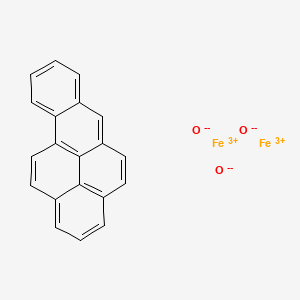
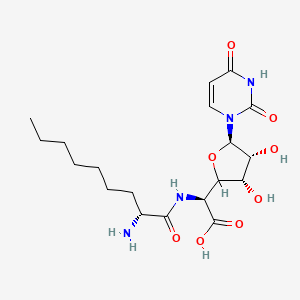
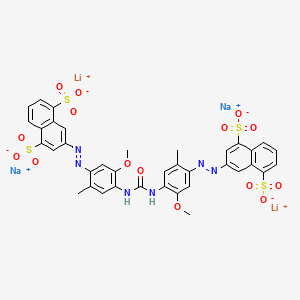
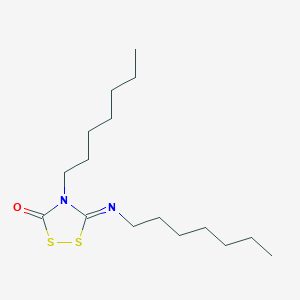

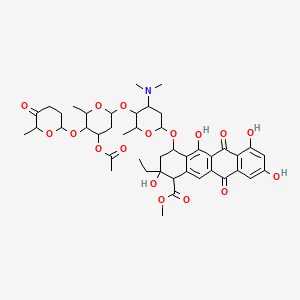
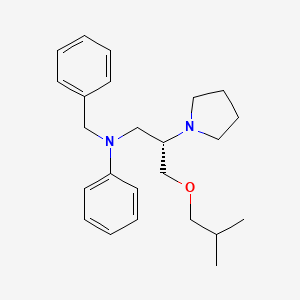
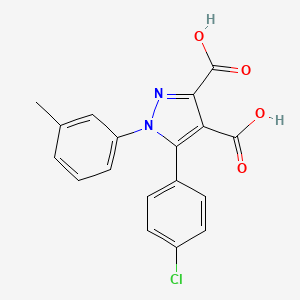
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
